Phzbaz

Description

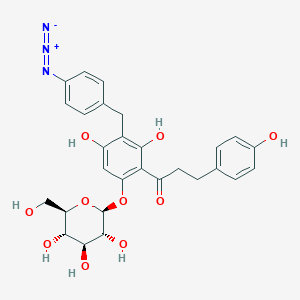

Phzbaz (1-[3-[(4-azidophenyl)methyl]-2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one) is a synthetic derivative of phlorizin, a naturally occurring dihydrochalcone glycoside. Its structure integrates a phlorizin backbone modified with a 4-azidobenzyl group, introducing photoreactive azide functionality . Key attributes include:

- CAS Number: 109234-08-4

- Synonyms: 4-azidobenzylphlorizin, phlorizinyl 5'-benzylazide .

- Molecular Weight: Estimated at ~600 g/mol (calculated from structural components).

- Applications: Primarily utilized in biochemical research as a photoaffinity labeling probe due to its azide group, which enables covalent crosslinking upon UV irradiation .

Properties

CAS No. |

109234-08-4 |

|---|---|

Molecular Formula |

C28H29N3O10 |

Molecular Weight |

567.5 g/mol |

IUPAC Name |

1-[3-[(4-azidophenyl)methyl]-2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C28H29N3O10/c29-31-30-16-6-1-15(2-7-16)11-18-20(35)12-21(40-28-27(39)26(38)25(37)22(13-32)41-28)23(24(18)36)19(34)10-5-14-3-8-17(33)9-4-14/h1-4,6-9,12,22,25-28,32-33,35-39H,5,10-11,13H2/t22-,25-,26+,27-,28-/m1/s1 |

InChI Key |

YNRPWRKJTWTRME-FSKOWZIRSA-N |

SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)CC3=CC=C(C=C3)N=[N+]=[N-])O)OC4C(C(C(C(O4)CO)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)CC3=CC=C(C=C3)N=[N+]=[N-])O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)CC3=CC=C(C=C3)N=[N+]=[N-])O)OC4C(C(C(C(O4)CO)O)O)O)O |

Synonyms |

4-azidobenzylphlorizin phlorizinyl 5'-benzylazide PHZBAZ |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Similarities and Divergences

- Phlorizin : Shares the glycosylated dihydrochalcone backbone with this compound but lacks the azide group. This difference renders phlorizin inactive in photoaffinity applications but effective in sodium-glucose transport protein (SGLT) inhibition .

- ANP: While both ANP and this compound contain azides, ANP’s simpler structure lacks the glycosylation and phenolic hydroxyl groups critical for targeting carbohydrate-binding proteins. ANP is typically employed in surface functionalization, whereas this compound’s complexity enables precise biomolecular tagging .

Functional Performance in Research

- Binding Specificity: this compound’s glucopyranosyloxy group enhances affinity for glucose transporters and glycosidases, a feature absent in ANP. However, its bulkier structure may reduce membrane permeability compared to phlorizin .

- Photoreactivity: this compound’s azide group exhibits higher selectivity under UV light compared to ANP’s broader reactivity, minimizing non-specific crosslinking .

Research Findings and Limitations

- Glycosylation Studies : this compound has been used to probe glycosylation patterns in membrane proteins, leveraging its dual functionality (azide for crosslinking, glycosyl group for targeting) .

- Limitations : this compound’s instability in aqueous solutions (common to arylazides) and regulatory ambiguity (unlike phlorizin) restrict its use in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.